![molecular formula C21H15I2NO3S B300538 5-[3,5-Diiodo-4-(2-propynyloxy)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B300538.png)
5-[3,5-Diiodo-4-(2-propynyloxy)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[3,5-Diiodo-4-(2-propynyloxy)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione, also known as DIBO, is a potent inhibitor of the HIV-1 replication. It belongs to a class of compounds called diarylpropanes, which have been extensively studied for their anti-HIV activity. DIBO has shown promising results in laboratory experiments and is being researched for its potential use as an anti-HIV drug.
Mechanism of Action
5-[3,5-Diiodo-4-(2-propynyloxy)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione inhibits HIV-1 replication by binding to the integrase protein. The binding of 5-[3,5-Diiodo-4-(2-propynyloxy)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione to integrase prevents the integration of viral DNA into the host genome, thereby inhibiting the replication of the virus. 5-[3,5-Diiodo-4-(2-propynyloxy)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione has also been shown to induce the degradation of integrase, further inhibiting the activity of the enzyme.
Biochemical and Physiological Effects
5-[3,5-Diiodo-4-(2-propynyloxy)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione has been shown to have low toxicity and is well-tolerated in laboratory animals. It has been shown to have a long half-life and is metabolized slowly in the body. 5-[3,5-Diiodo-4-(2-propynyloxy)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione has also been shown to have anti-inflammatory and anti-cancer activity, although these effects are not fully understood.
Advantages and Limitations for Lab Experiments
5-[3,5-Diiodo-4-(2-propynyloxy)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione has several advantages for laboratory experiments. It is a potent inhibitor of HIV-1 replication and has activity against drug-resistant strains of the virus. It is also well-tolerated in laboratory animals and has a long half-life, making it suitable for pharmacokinetic studies. However, 5-[3,5-Diiodo-4-(2-propynyloxy)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione has some limitations for laboratory experiments. It is a complex compound to synthesize and requires several steps to produce. It is also expensive to produce in large quantities, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 5-[3,5-Diiodo-4-(2-propynyloxy)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione. One area of research is the optimization of the synthesis of 5-[3,5-Diiodo-4-(2-propynyloxy)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione to improve the yield and purity of the compound. Another area of research is the development of analogs of 5-[3,5-Diiodo-4-(2-propynyloxy)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione with improved activity and pharmacokinetic properties. 5-[3,5-Diiodo-4-(2-propynyloxy)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione has also been shown to have activity against other viruses, such as herpes simplex virus, and research is ongoing to explore its potential use as an anti-viral drug. Finally, research is ongoing to understand the biochemical and physiological effects of 5-[3,5-Diiodo-4-(2-propynyloxy)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione, which may lead to the development of new therapies for a range of diseases.
Synthesis Methods
The synthesis of 5-[3,5-Diiodo-4-(2-propynyloxy)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione involves several steps, starting with the reaction of 3,5-diiodo-4-(2-propynyloxy)benzaldehyde with 4-methylbenzylamine to form the corresponding imine. This imine is then reacted with thiazolidine-2,4-dione in the presence of a base to yield 5-[3,5-Diiodo-4-(2-propynyloxy)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione. The synthesis of 5-[3,5-Diiodo-4-(2-propynyloxy)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
5-[3,5-Diiodo-4-(2-propynyloxy)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its anti-HIV activity. It has been shown to inhibit HIV-1 replication by targeting the viral protein, integrase. Integrase is an essential enzyme required for the integration of viral DNA into the host genome. 5-[3,5-Diiodo-4-(2-propynyloxy)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione binds to integrase and prevents its activity, thereby inhibiting the replication of the virus. 5-[3,5-Diiodo-4-(2-propynyloxy)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione has also been shown to have activity against drug-resistant strains of HIV-1.
properties
Product Name |
5-[3,5-Diiodo-4-(2-propynyloxy)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione |
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Molecular Formula |
C21H15I2NO3S |
Molecular Weight |
615.2 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-diiodo-4-prop-2-ynoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H15I2NO3S/c1-3-8-27-19-16(22)9-15(10-17(19)23)11-18-20(25)24(21(26)28-18)12-14-6-4-13(2)5-7-14/h1,4-7,9-11H,8,12H2,2H3/b18-11- |
InChI Key |
OWTIGCNVMURLJL-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)I)OCC#C)I)/SC2=O |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C(=C3)I)OCC#C)I)SC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C(=C3)I)OCC#C)I)SC2=O |
Origin of Product |
United States |
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